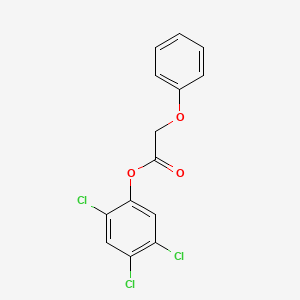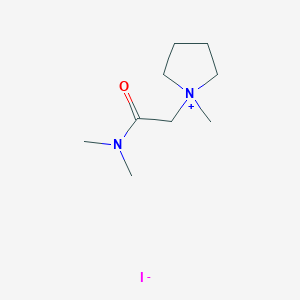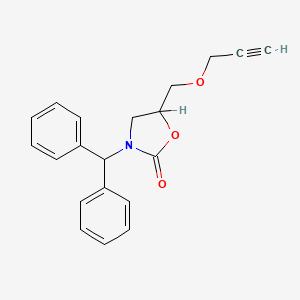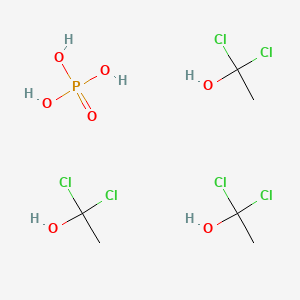![molecular formula C16H14N4O6 B14701764 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate CAS No. 15212-17-6](/img/structure/B14701764.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate is an organic compound with the molecular formula C16H14N4O6 This compound is known for its distinctive structure, which includes a hydrazone linkage and nitro groups
Métodos De Preparación
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product.
Análisis De Reacciones Químicas
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate has been explored for various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential anticancer activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cytotoxic effects. The hydrazone linkage also plays a role in its biological activity by facilitating the formation of reactive species.
Comparación Con Compuestos Similares
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate can be compared with other similar compounds, such as:
2-[2-(2,4-Dinitrophenyl)hydrazono]-4-oxothiazolidine derivatives: These compounds also contain the 2,4-dinitrophenylhydrazone moiety and have been studied for their anticancer activity.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: . The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
15212-17-6 |
|---|---|
Fórmula molecular |
C16H14N4O6 |
Peso molecular |
358.31 g/mol |
Nombre IUPAC |
[2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] acetate |
InChI |
InChI=1S/C16H14N4O6/c1-11(21)26-10-15(12-5-3-2-4-6-12)18-17-14-8-7-13(19(22)23)9-16(14)20(24)25/h2-9,17H,10H2,1H3 |
Clave InChI |
HIZWBHYXEIYWIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


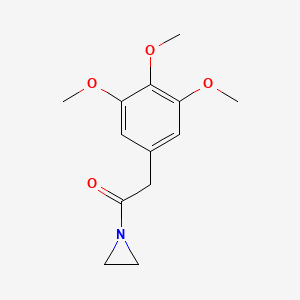

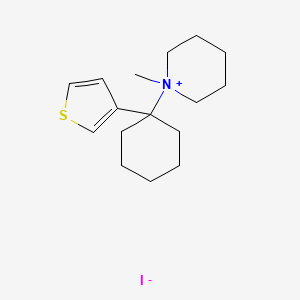
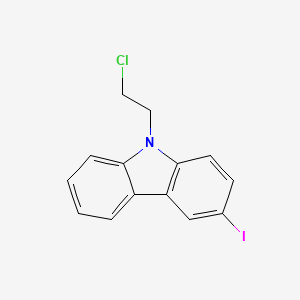
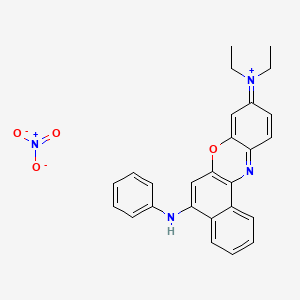


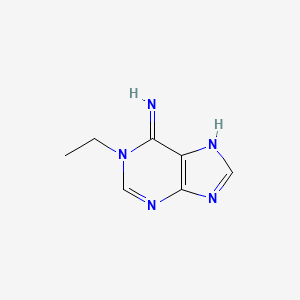
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
